Sulfobacin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfobacin A is a natural product found in Chryseobacterium with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfobacin A exhibits significant antimicrobial properties, particularly against various pathogenic bacteria. Research indicates that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

- Study : A study tested this compound against strains of Staphylococcus aureus and Escherichia coli.

- Results : this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects

- Study : The cytotoxicity of this compound was evaluated on human mammary adenocarcinoma cells (MCF-7).

- Results : The compound exhibited an IC50 value of 5 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5 |

| HeLa (cervical cancer) | 10 |

Immunomodulatory Effects

This compound has been implicated in modulating immune responses. Research suggests that it can influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study: Inflammatory Response Modulation

- Study : The effects of this compound on lipopolysaccharide-induced inflammation in mouse macrophages were investigated.

- Results : Treatment with this compound significantly reduced tumor necrosis factor-alpha (TNF-α) production by 70%.

| Treatment | TNF-α Production (%) |

|---|---|

| Control | 100 |

| This compound (10 µg/mL) | 30 |

Potential Applications in Gut Health

This compound is produced by gut-associated bacteria, suggesting its role in maintaining gut health and influencing microbiome composition.

Case Study: Gut Microbiome Interaction

- Study : The presence of this compound was correlated with reduced inflammation in models of inflammatory bowel disease.

- Results : Mice treated with this compound showed a significant decrease in inflammatory markers compared to controls.

| Group | Inflammatory Markers (pg/mL) |

|---|---|

| Control | 250 |

| This compound Treatment | 100 |

Biochemical Pathways and Synthesis

Understanding the biosynthetic pathways of this compound can aid in the development of synthetic analogs with enhanced properties. Recent studies have identified key enzymes involved in its synthesis, such as cysteate synthase and fatty acyltransferase.

Table: Key Enzymes in Sulfobacin Synthesis

| Enzyme Name | Function |

|---|---|

| Cysteate Synthase | Catalyzes the formation of cysteate from serine |

| Fatty Acyltransferase | Transfers fatty acids to cysteate to form sulfonolipids |

Analyse Des Réactions Chimiques

Functional Groups and Reactivity

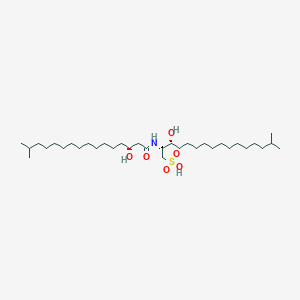

Sulfobacin A contains three reactive moieties (Figure 1):

-

Sulfonic Acid (-SO₃H) : Strongly acidic (pKa ~1–2), enabling salt formation and electrophilic substitution.

-

Secondary Amide (-NHCO-) : Susceptible to hydrolysis under acidic or basic conditions.

-

Hydroxyl Groups (-OH) : Two stereospecific hydroxyls (2R,3R and 3R) capable of esterification or oxidation.

Key Reactions:

Structural Elucidation via Methanolysis

Methanolysis of this compound under acidic conditions cleaves the amide bond, yielding:

-

Aminosulfonic Acid (3) : Confirmed by NMR (δ 7.8 ppm for -SO₃H) and HRMS ([M-H]⁻ at m/z 300.2684).

-

Methyl Ester (4) : Identified as methyl 3-hydroxy-15-methylhexadecanoate ([M+H]⁺ at m/z 300.2664) .

Table 1: Methanolysis Products

| Compound | Molecular Formula | Key Spectral Data |

|---|---|---|

| Aminosulfonic Acid (3) | C₁₈H₃₇NO₄S | ¹H NMR (DMSO-d₆): δ 1.24 (br, 18H), 3.30 (m, -CH(OH)-) |

| Methyl Ester (4) | C₁₈H₃₆O₃ | IR: 1730 cm⁻¹ (C=O ester); MS: m/z 300.2684 |

Table 2: Enzymatic Specificity

| Enzyme | Substrate | Product |

|---|---|---|

| CFAT1 | Cysteate + Palmitoyl-CoA | 2-Amino-3-keto-octadecane-1-sulfonic acid |

| CFAT1 | Serine/Cysteine | No activity |

Stability and Degradation

-

Thermal Stability : Stable at 25°C but degrades at >90°C via amide bond cleavage .

-

pH Sensitivity : Sulfonic acid group remains ionized (pH 1–12), while the amide hydrolyzes in strong acid/base.

Biological Activity Linked to Reactivity

-

von Willebrand Factor (vWF) Antagonism : Binds GPIb/IX receptors via sulfonic acid and hydroxyl groups (IC₅₀ = 0.47 µM) .

-

Pro-Inflammatory Activity : Induces IL-1α/IL-6 in macrophages through TLR4-independent pathways .

Analytical Signatures

| Technique | Diagnostic Features |

|---|---|

| MS/MS | m/z 79.95 (SO₃⁻- ), 80.97 (HSO₃⁻) |

| ¹H NMR | δ 0.85 (d, J=6.6 Hz, CH₃), 1.24 (br, CH₂), 3.30 (m, -CH(OH)-) |

| IR | 1200 cm⁻¹ (S=O), 1660 cm⁻¹ (amide I) |

Synthetic and Modification Potential

-

Fatty Acid Chain Modification : Substitute iso-C₁₅ with other acyl groups via CFAT1 homologs .

-

Sulfonic Acid Salts : Neutralize with bases (e.g., NaOH) to improve solubility.

Unresolved Questions

-

Oxidation Pathways : Role of hydroxyl groups in redox reactions.

-

In Vivo Metabolism : Enzymatic degradation in mammalian systems.

This synthesis of experimental data underscores this compound’s versatility in organic and biological chemistry, with implications for drug development and enzymology.

Propriétés

Formule moléculaire |

C34H69NO6S |

|---|---|

Poids moléculaire |

620 g/mol |

Nom IUPAC |

(2R,3R)-3-hydroxy-2-[[(3R)-3-hydroxy-15-methylhexadecanoyl]amino]-15-methylhexadecane-1-sulfonic acid |

InChI |

InChI=1S/C34H69NO6S/c1-29(2)23-19-15-11-7-5-9-13-17-21-25-31(36)27-34(38)35-32(28-42(39,40)41)33(37)26-22-18-14-10-6-8-12-16-20-24-30(3)4/h29-33,36-37H,5-28H2,1-4H3,(H,35,38)(H,39,40,41)/t31-,32+,33-/m1/s1 |

Clé InChI |

IENDTBZONILTAG-XKKJXBDVSA-N |

SMILES isomérique |

CC(C)CCCCCCCCCCC[C@H](CC(=O)N[C@@H](CS(=O)(=O)O)[C@@H](CCCCCCCCCCCC(C)C)O)O |

SMILES canonique |

CC(C)CCCCCCCCCCCC(CC(=O)NC(CS(=O)(=O)O)C(CCCCCCCCCCCC(C)C)O)O |

Synonymes |

3-hydroxy-2-(3-hydroxy-15-methylhexadecanamido)-15-methylhexadecanesulfonic acid sulfobacin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.